molecular formula C10H13ClN4 B2501733 (1R)-2-Phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride CAS No. 2253619-94-0

(1R)-2-Phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride

Cat. No. B2501733
CAS RN: 2253619-94-0
M. Wt: 224.69
InChI Key: RYBQQQJRNPHXIL-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-2-Phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as R-Phenylpiracetam or R-Phenotropil. It is a synthetic nootropic agent that is structurally similar to piracetam, a well-known cognitive enhancer. R-Phenylpiracetam has been found to have a range of beneficial effects on cognitive function, memory, and learning.

Scientific Research Applications

Triazole Derivatives: A Foundation for Drug Development

Triazole derivatives have been recognized for their significant biological activities, leading to the exploration of these compounds in drug development. The broad range of biological activities includes anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases. The versatility of triazoles is attributed to their structural variations, which allow for significant modifications to tailor these compounds for specific therapeutic targets (Ferreira et al., 2013).

Synthetic Routes and Applications

The synthetic routes for 1,4-disubstituted 1,2,3-triazoles have been extensively studied due to their relevance in drug discovery and other fields like bioconjugation and material science. The copper(I) catalyzed azide-alkyne cycloaddition, known as a key click reaction, is a pivotal method for constructing triazole-based compounds, offering a pathway for the creation of complex molecules with high selectivity and yield. This versatility underscores the triazoles' significance in the synthesis of new pharmaceuticals and their potential for broad spectrum biological activities (Kaushik et al., 2019).

Biologically Active Triazole Derivatives

Recent research has identified novel triazole derivatives demonstrating antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. Such findings highlight the ongoing potential of triazole derivatives in addressing a variety of health challenges, including the development of new treatments for bacterial resistance and neglected diseases affecting humanity, especially in vulnerable populations (Ohloblina, 2022).

properties

IUPAC Name

(1R)-2-phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.ClH/c11-9(10-12-7-13-14-10)6-8-4-2-1-3-5-8;/h1-5,7,9H,6,11H2,(H,12,13,14);1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBQQQJRNPHXIL-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC=NN2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C2=NC=NN2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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